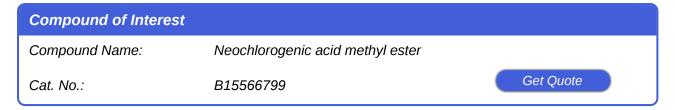


Application Notes and Protocols: Neochlorogenic Acid Methyl Ester as a Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester (NCAME) is a naturally occurring phenolic compound found in various plant species. As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, foods, and biological samples. These application notes provide detailed protocols for the use of **Neochlorogenic acid methyl ester** as a reference standard in chromatographic analysis, along with information on its biological significance and relevant signaling pathways.

Physicochemical Properties and Data

Proper handling and storage of the reference standard are paramount for maintaining its integrity and ensuring accurate experimental results.



Property	Value	Source
CAS Number	123410-65-1	[1]
Molecular Formula	C17H20O9	[1]
Molecular Weight	368.34 g/mol	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	BioCrick
Storage	Store at -20°C for short-term and -80°C for long-term. Protect from light.[2]	[2]

Experimental ProtocolsPreparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves and achieving precise quantification.

Protocol 1: Preparation of Stock and Working Standard Solutions

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1.0 mg of Neochlorogenic acid methyl ester reference standard.
 - Dissolve the weighed standard in 1.0 mL of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to obtain a stock solution of 1 mg/mL.
 - Sonicate for 5-10 minutes to ensure complete dissolution.
 - Store the stock solution at -20°C in a light-protected vial.
- Working Standard Solutions:



- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
- For a typical calibration curve, concentrations may range from 1 ng/mL to 1000 ng/mL.
- Prepare fresh working solutions daily to ensure accuracy.

UPLC-MS/MS Method for Quantification in Biological Samples

This protocol provides a sensitive and specific method for the quantification of **Neochlorogenic** acid methyl ester in plasma samples, adapted from methodologies for similar compounds.[3]

Instrumentation and Conditions:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)[3]
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A	%В
0.0	0.4	95	5
2.0	0.4	5	95
3.0	0.4	5	95
3.1	0.4	95	5



| 5.0 | 0.4 | 95 | 5 |

Column Temperature: 40°C

Injection Volume: 5 μL

 Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)

 MRM Transitions: To be determined by direct infusion of the reference standard. For the related neochlorogenic acid, a transition of m/z 353.1 → 191.1 is commonly used. The methyl ester will have a different parent ion mass.

Protocol 2: Sample Preparation from Plasma

- Protein Precipitation:
 - \circ To 50 μ L of plasma sample in a microcentrifuge tube, add 150 μ L of ice-cold acetonitrile containing an appropriate internal standard.
 - Vortex for 1 minute to precipitate proteins.
- · Centrifugation:
 - Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Collection:
 - Carefully transfer the supernatant to a clean tube.
- Evaporation and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the residue in 100 µL of the initial mobile phase composition.
- Analysis:
 - Inject the reconstituted sample into the UPLC-MS/MS system.



Quantitative Data Summary:

The following table summarizes typical performance characteristics for the analysis of the related compound, neochlorogenic acid, which can serve as a benchmark for method development with **Neochlorogenic acid methyl ester**.

Parameter	Value	Compound	Source
Linearity Range	1 - 500 ng/mL	Neochlorogenic acid	[3]
LOD	0.06 - 0.15 ng/mL	General UPLC- MS/MS	[4]
LOQ	0.18 - 0.44 ng/mL	General UPLC- MS/MS	[4]
Intra-day Precision (RSD%)	< 15%	Neochlorogenic acid	[3]
Inter-day Precision (RSD%)	< 15%	Neochlorogenic acid	[3]
Accuracy	Within ±8.0%	Neochlorogenic acid	[3]

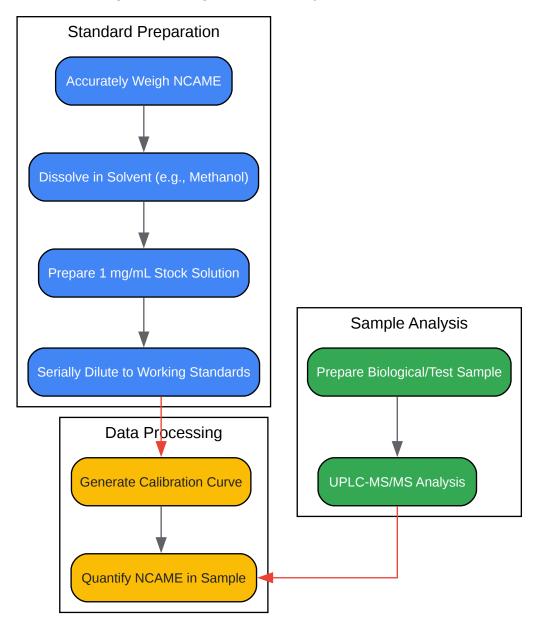
Signaling Pathway Interactions

Neochlorogenic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. The methyl ester of the related chlorogenic acid has been demonstrated to inhibit the NF-kB pathway.[5][6] Neochlorogenic acid has been shown to inhibit the NF-kB pathway and activate the AMPK/Nrf2 pathway.[7][8] [9]

Workflow for Using Neochlorogenic Acid Methyl Ester Reference Standard



Workflow for Using Neochlorogenic Acid Methyl Ester as a Reference Standard

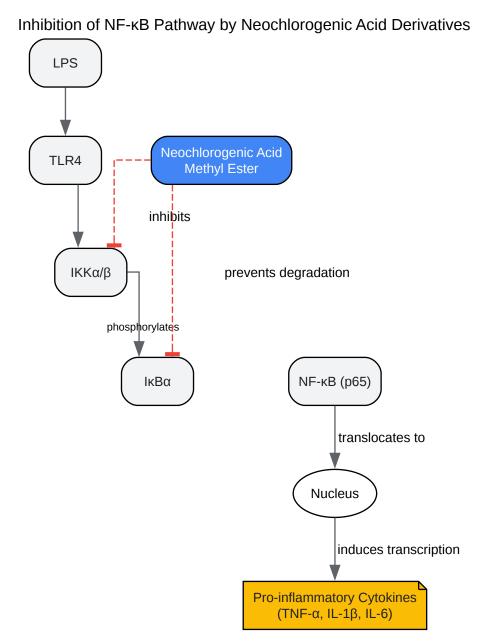


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Caption: Workflow for using the reference standard.

Inhibition of the NF-κB Signaling Pathway





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Caption: Inhibition of the NF-kB signaling pathway.

Activation of the AMPK/Nrf2 Signaling Pathway



Neochlorogenic Acid activates **AMPK** promotes dissociation Nrf2-Keap1 Nrf2 Complex translocates to **Nucleus** binds to **ARE** induces transcription Antioxidant Enzymes (HO-1, NQO-1)

Activation of AMPK/Nrf2 Pathway by Neochlorogenic Acid

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Caption: Activation of the AMPK/Nrf2 pathway.

Conclusion

Neochlorogenic acid methyl ester is a valuable reference standard for the accurate quantification and identification of this compound in various matrices. The provided protocols for standard preparation and UPLC-MS/MS analysis offer a robust starting point for method



development and validation. Furthermore, understanding its interaction with key cellular signaling pathways, such as NF-kB and AMPK/Nrf2, provides a deeper context for its biological significance and potential therapeutic applications. Researchers are encouraged to adapt and validate these methods for their specific applications and matrices.

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